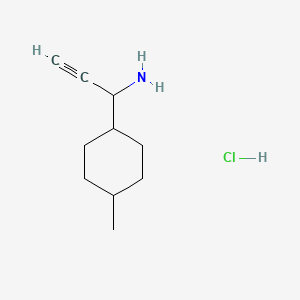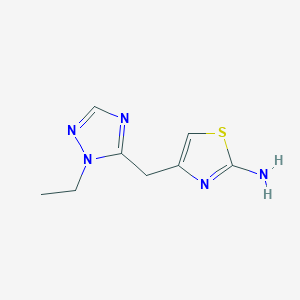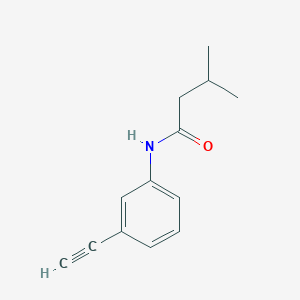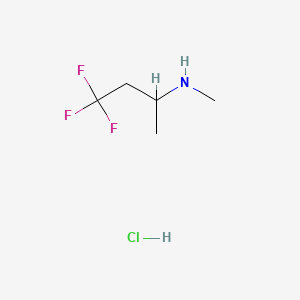
5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethyl acetoacetate, urea, and 2-methoxyethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent systems, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxyethyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions might occur at the amino or ethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research in genetics and molecular biology.
Medicine
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used in pharmaceuticals, it might interact with enzymes or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-ethyl-3-methylpyrimidine-2,4(1h,3h)-dione: Similar structure but lacks the methoxyethyl group.
5-Amino-1-ethyl-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione: Similar structure with a hydroxyethyl group instead of methoxyethyl.
Uniqueness
The presence of the methoxyethyl group in 5-Amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4(1h,3h)-dione may confer unique chemical properties, such as increased solubility or specific reactivity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C9H15N3O3 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
5-amino-1-ethyl-3-(2-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-3-11-6-7(10)8(13)12(9(11)14)4-5-15-2/h6H,3-5,10H2,1-2H3 |
Clé InChI |
FZOMMADCAVQUQG-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)N(C1=O)CCOC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)


![3,5-Bis(methylsulfanyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13485271.png)



![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)


![rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13485313.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
![2-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13485327.png)
amine hydrochloride](/img/structure/B13485333.png)
